Kinase Selectivity: Pyridopyridazinone vs Phthalazinone, Pyridopyrimidinone, and Aminoisoquinoline Hinge Binders
In a head-to-head comparison of hinge-binding motifs within an otherwise identical aryl urea RAF inhibitor chemotype, the pyrido[2,3-d]pyridazin-8(7H)-one scaffold (compound 7, GNE-9815) achieved 0 kinases with >70% inhibition out of a panel of 223 kinases at 0.1 μM (excluding RAF family kinases) [1]. Under the same assay conditions, the 1-(2H)-phthalazinone hinge binder (compound 4) inhibited 5 of 29 kinases at >70% at 0.1 μM [2]. The pyrido[2,3-d]pyrimidinone motif (compound 2) showed 15/26 kinases inhibited, and the LY3009120 aminopyrimidine-based hinge binder (compound 1) showed 11/29 kinases inhibited [3]. The introduction of a single additional nitrogen atom into the phthalazinone ring (converting it to pyridopyridazinone) produced a dramatic increase in kinase selectivity, attributed to van der Waals π-stacking interactions with Trp531 (unique to RAF kinases) and the DFG-loop Phe595, rather than conventional polar hinge hydrogen bonds [4]. The pyrido nitrogen faces the bulk solvent channel and makes little direct protein contact, enabling selectivity without affinity loss [5].
| Evidence Dimension | Kinase selectivity (number of off-target kinases inhibited >70% at 0.1 μM screening concentration) |
|---|---|
| Target Compound Data | Pyrido[2,3-d]pyridazin-8(7H)-one (compound 7, GNE-9815): 0/223 kinases (0%) |
| Comparator Or Baseline | 1-(2H)-phthalazinone (compound 4): 5/29 kinases (17%); pyrido[2,3-d]pyrimidinone (compound 2): 15/26 kinases (58%); LY3009120 aminopyrimidine hinge binder (compound 1): 11/29 kinases (38%) |
| Quantified Difference | Pyridopyridazinone: 0 off-target kinases vs phthalazinone: 5 off-target kinases; vs pyridopyrimidinone: 15 off-target kinases; vs LY3009120: 11 off-target kinases |
| Conditions | SelectScreen kinase profiling at 0.1 μM compound concentration; panel sizes: 223 kinases for compound 7, 29 kinases for compound 4, 26 kinases for compound 2, 29 kinases for compound 1; Life Technologies SelectScreen service |
Why This Matters
For procurement decisions in kinase drug discovery, the pyridopyridazinone scaffold's zero-off-target profile at screening concentration eliminates the kinase selectivity liability that requires extensive counter-screening and derisking with alternative hinge binders, directly reducing downstream safety pharmacology costs.
- [1] Huestis MP, et al. ACS Med Chem Lett. 2021;12(5):791-797. Figure 2 and text: 223-kinase panel results for compound 7. View Source
- [2] Huestis MP, et al. ACS Med Chem Lett. 2021;12(5):791-797. Table 1 and text (L77-78): phthalazinone 4 selectivity data. View Source
- [3] Huestis MP, et al. ACS Med Chem Lett. 2021;12(5):791-797. Table 1 and text (L67-68): pyridopyrimidinone 2 and LY3009120 (1) selectivity data. View Source
- [4] Huestis MP, et al. ACS Med Chem Lett. 2021;12(5):791-797. (L111-114): structural basis for selectivity via π-stacking with Trp531 and Phe595. View Source
- [5] Huestis MP, et al. ACS Med Chem Lett. 2021;12(5):791-797. (L114-116): pyrido nitrogen solvent exposure explaining selectivity gain. View Source
